3-N-(diaminomethylidene)-5-(2,5-dichlorothiophen-3-yl)-1-N-[2-(dimethylamino)ethyl]benzene-1,3-dicarboxamide;dihydrochloride
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Overview
Description
FR-183998 is a small molecule drug initially developed by Fujisawa Pharmaceutical Co., Ltd. It functions as a sodium-hydrogen exchanger inhibitor and has been investigated for its potential therapeutic applications in cardiovascular diseases and other conditions .
Preparation Methods
The synthetic route for FR-183998 involves the preparation of 5-(2,5-dichlorothiophen-3-yl)-3-[(2-dimethylaminoethyl)carbamoyl]benzoylguanidine dihydrochloride. . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
FR-183998 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a sodium-hydrogen exchanger inhibitor in various chemical studies.
Biology: It has been investigated for its effects on cellular processes and signaling pathways.
Medicine: FR-183998 has shown potential in reducing myocardial infarct size and suppressing interleukin-8 content in cardiac ischemia-reperfusion models
Mechanism of Action
FR-183998 exerts its effects by inhibiting sodium-hydrogen exchangers. This inhibition leads to a reduction in sodium influx and subsequent cellular processes. The molecular targets include sodium-hydrogen exchangers, and the pathways involved are related to sodium and hydrogen ion transport .
Comparison with Similar Compounds
FR-183998 is unique in its potent inhibition of sodium-hydrogen exchangers. Similar compounds include:
CGP37157: A sodium-calcium exchanger inhibitor.
SM-6586: A calcium channel antagonist with inhibitory effects on sodium-hydrogen and sodium-calcium exchange channels.
SEA0400: A selective inhibitor of the sodium-calcium exchanger
These compounds share similar mechanisms but differ in their specific targets and applications.
Properties
IUPAC Name |
3-N-(diaminomethylidene)-5-(2,5-dichlorothiophen-3-yl)-1-N-[2-(dimethylamino)ethyl]benzene-1,3-dicarboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O2S.2ClH/c1-24(2)4-3-22-15(25)10-5-9(12-8-13(18)27-14(12)19)6-11(7-10)16(26)23-17(20)21;;/h5-8H,3-4H2,1-2H3,(H,22,25)(H4,20,21,23,26);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUVTFLPUFCAOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CC(=C1)C2=C(SC(=C2)Cl)Cl)C(=O)N=C(N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl4N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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